2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-bromophenyl compounds with hexafluoropropanol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The hydroxyl group in the hexafluoropropanol moiety can be oxidized to a carbonyl group or reduced to an alkane under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, Grignard reagents for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Scientific Research Applications
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its bromophenyl and hexafluoropropanol groups. These interactions can affect various biochemical pathways and processes, making it a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and hexafluoropropanol-containing compounds. Examples include:
Uniqueness
What sets 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol apart is its combination of a bromophenyl group with a hexafluoropropanol moiety. This unique structure imparts distinct chemical properties, such as high reactivity and stability under specific conditions, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-4-2-1-3-5(6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHOAKCDPPBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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